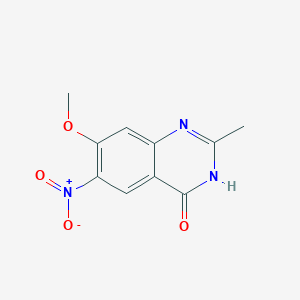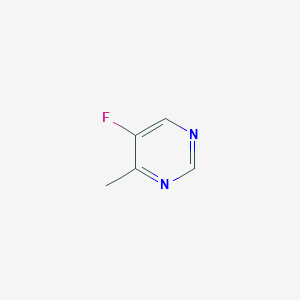
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a chloro-hydroxypropyl phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with phosphorus oxychloride, followed by the addition of ®-3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. Additionally, the chloro-hydroxypropyl moiety may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonate derivatives with different substituents, such as:
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-hydroxypropyl)phosphonate
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxyethyl)phosphonate
Uniqueness
The uniqueness of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methylcyclohexyl groups, along with the chloro-hydroxypropyl phosphonate moiety, makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
945652-59-5 |
|---|---|
Formule moléculaire |
C23H44ClO4P |
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
(2R)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-chloropropan-2-ol |
InChI |
InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
Clé InChI |
CZSXDAJJJBIUEH-QJMSMHCNSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CCl)O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


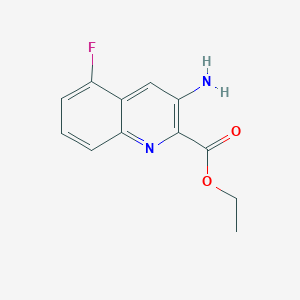
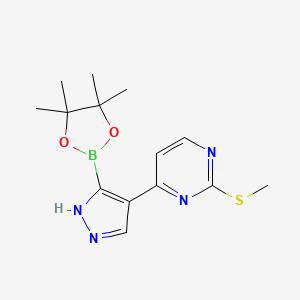
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
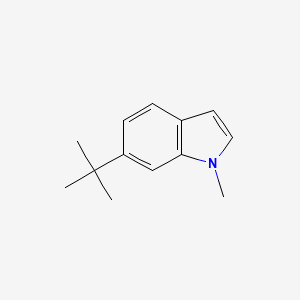
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
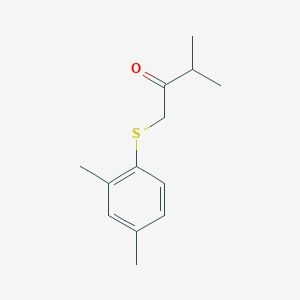
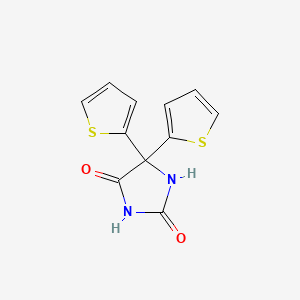
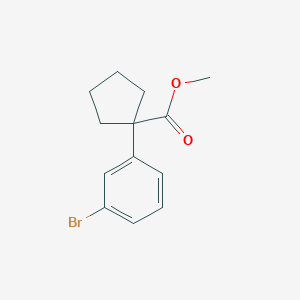
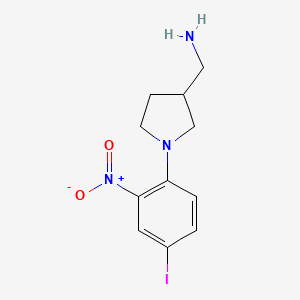
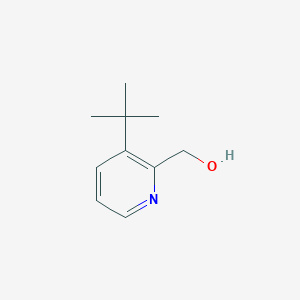

![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
